MEB55 Exhibits 2-Fold Higher Potency than ST362 in T47D Breast Cancer Cells
MEB55 demonstrates significantly higher antiproliferative potency compared to the structurally related analog ST362 in T47D breast cancer cells [1]. At 72 hours of treatment, MEB55 achieved an IC₅₀ of 5.0 ppm, whereas ST362 required 8.6 ppm to achieve comparable inhibition [1]. This represents a 1.72-fold potency advantage for MEB55 in this cell line [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.0 ppm in T47D cells |
| Comparator Or Baseline | ST362: IC₅₀ = 8.6 ppm in T47D cells |
| Quantified Difference | 1.72-fold lower IC₅₀ for MEB55 (greater potency) |
| Conditions | 72-hour treatment, T47D breast cancer cell line |
Why This Matters
This direct potency comparison enables researchers to select the more active compound for breast cancer studies, potentially reducing required compound quantities and experimental costs.
- [1] Pollock CB, et al. Strigolactone analogues induce apoptosis through activation of p38 and the stress response pathway in cancer cell lines and in conditionally reprogrammed primary prostate cancer cells. Oncotarget. 2014;5(6):1683-1698. Table 1. View Source
